Physicochemical Differentiation: LogP and Predicted Lipophilicity vs. Methoxy Analogs
1,2,4-Tributoxybenzene demonstrates significantly higher lipophilicity compared to its widely used methoxy analog, 1,2,4-trimethoxybenzene. This difference is quantifiable through calculated partition coefficients (LogP), which predict the compound's distribution in biphasic systems. The 1,2,4-tributoxybenzene target compound exhibits a calculated LogP of 5.22, whereas 1,2,4-trimethoxybenzene has a reported LogP of 1.80 . Both compounds share an identical topological polar surface area (PSA) of 27.69 Ų .
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 5.22 |
| Comparator Or Baseline | 1,2,4-Trimethoxybenzene (CAS 135-77-3); LogP = 1.80 |
| Quantified Difference | ΔLogP ≈ +3.42 |
| Conditions | Calculated value (XLogP3 or ACD/LogP) derived from molecular structure. |
Why This Matters
The 3.42 LogP unit increase corresponds to a ~2,600-fold increase in octanol-water partition coefficient, making the tributoxy derivative superior for applications requiring high hydrophobicity or non-polar solubility, such as hydrophobic polymer modification or as a scaffold for blood-brain barrier penetrant candidates.
